5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple aromatic systems, heterocyclic components, and substituents that may influence its reactivity and interaction with biological targets.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multicomponent transformations involving aromatic aldehydes and other key starting materials. For instance, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and isoxazolone derivatives has been investigated, leading to compounds with potential biomedical applications .

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using computational methods such as Gaussian09, with various levels of theory including HF and B3LYP with different basis sets. The geometrical parameters obtained from these calculations are in agreement with experimental data such as X-ray diffraction (XRD) . This suggests that a similar approach could be used to determine the molecular structure of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from molecular docking studies, which suggest that similar molecules might exhibit inhibitory activity against certain enzymes, indicating potential as anti-neoplastic agents . Additionally, the presence of functional groups like the C=O group and aromatic rings in the structure implies that the compound could participate in various chemical reactions, potentially leading to the formation of new bonds or the cleavage of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be explored through spectroscopic methods like FT-IR, NMR, and mass spectrometry. These techniques provide insights into the functional groups present and the overall stability of the molecule. For example, the presence of hydrogen bond interactions has been confirmed through NBO analysis and spectroscopic evaluations, which also suggest nonlinear optical properties due to a small energy gap between the frontier molecular orbitals .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyrazole Compounds :A study by Loh et al. (2013) focused on synthesizing four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and others, through the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures were characterized by X-ray single crystal structure determination (Loh et al., 2013).

Structural Features and Fluorescence Studies :Modi et al. (2010) investigated the fluorescence properties of 4-acyl pyrazolone based hydrazides and their Fe (III) heterochelates. This study highlighted the fluorescence spectra of heterochelates showing a red shift, possibly due to the chelation by the ligands to the metal ion, which enhances the ligand's ability to accept electrons and decreases the electron transition energy (Modi et al., 2010).

Antimicrobial and Antiviral Activities

Antimicrobial Activity of Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives :Ansari and Khan (2017) synthesized a series of novel compounds for antimicrobial purposes. The study found that certain compounds with fluoro-substituted coumarin and phenyl rings exhibited better antimicrobial activity than their analogs (Ansari & Khan, 2017).

Antiviral and Cytotoxic Activities of Quinazolin-4(3H)-ones :A study by Selvam et al. (2010) on novel 2,3-disubstitutedquinazolin-4(3H)-ones showed distinct antiviral activity against Herpes simplex and vaccinia viruses. This highlights the potential of these compounds in antiviral research (Selvam et al., 2010).

Antioxidant and Anticancer Potential

Antioxidant Efficiency in Lubricating Greases :Hussein et al. (2016) synthesized and characterized quinolinone derivatives, evaluating their antioxidant efficiency in lubricating greases. This research showed that the total acid number and oxygen pressure drop of these compounds in lubricating greases decreased in a specific order, indicating their potential as antioxidants (Hussein et al., 2016).

Anticancer Activity of Novel Oxazole Derivatives :Liu et al. (2009) synthesized novel oxazole derivatives and screened them for antiproliferative activities against human cancer cell lines. Some compounds exhibited strong inhibitory activities, suggesting their potential use in cancer treatment (Liu et al., 2009).

NMDA Receptor Antagonists

Noncompetitive Inhibition by Novel NMDA Receptor Modulators :A study by Acker et al. (2011) on DQP-1105, a member of a new class of NMDA receptor antagonists, demonstrated its inhibition of GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive mechanism of action. This compound's selectivity and mechanism of action highlight its potential in neuroscience research (Acker et al., 2011).

Propriétés

Numéro CAS |

394239-89-5 |

|---|---|

Nom du produit |

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid |

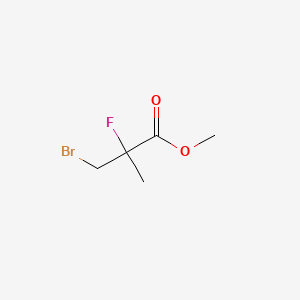

Formule moléculaire |

C29H23BrFN3O4 |

Poids moléculaire |

576.422 |

Nom IUPAC |

5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37) |

Clé InChI |

MFRXJRHOHROVSO-UHFFFAOYSA-N |

SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

methanone](/img/structure/B2499704.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)